Gibberellin A72

Description

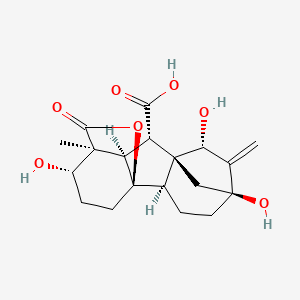

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O7 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1 |

InChI Key |

SISDKGXXRJQNSE-VKRREQRESA-N |

SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)[C@H]5O)O)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Gibberellin A72: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of Gibberellin A72 (GA72), a C19-gibberellin identified from mature seeds of the common sunflower, Helianthus annuus. This document details the experimental protocols, from extraction to final purification, and presents the foundational data that led to its characterization.

Introduction to Gibberellins

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various developmental processes. These processes include stem elongation, seed germination, dormancy, flowering, and fruit senescence.[1] GAs are synthesized via the terpenoid pathway, and their bioactive forms are typically C19-GAs, characterized by the loss of one carbon atom and the presence of a five-member lactone bridge. The nomenclature GA1 through GAn is assigned based on the order of discovery.[1]

This compound (CAS 105593-21-3) is a recognized member of this extensive family, identified from plant sources. This guide focuses on the pioneering work that led to its isolation and structural elucidation.

Discovery in Helianthus annuus

This compound was discovered as a naturally occurring gibberellin in mature seeds of the sunflower, Helianthus annuus. Its identification was part of broader research efforts to characterize the complex profile of gibberellins in this species. The initial detection and subsequent structural confirmation relied on a combination of advanced chromatographic and spectrometric techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols for Isolation and Characterization

The isolation of this compound from sunflower seeds is a multi-step process designed to separate and purify this specific compound from a complex mixture of metabolites. The following protocols are based on the established methodologies for gibberellin extraction from mature seeds.

Extraction

The initial step involves the extraction of gibberellins from the plant material.

-

Plant Material: Mature seeds of Helianthus annuus.

-

Protocol:

-

Finely grind the mature seeds to a powder.

-

Perform an exhaustive extraction of the ground material with 80% aqueous acetone at a low temperature (approximately 4°C) to minimize degradation.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate in vacuo to remove the acetone, resulting in an aqueous extract.

-

Solvent Partitioning

This crucial step aims to separate acidic compounds, including gibberellins, from neutral and basic substances.

-

Protocol:

-

Adjust the pH of the aqueous extract to 2.5 using HCl.

-

Partition the acidified extract against ethyl acetate. The acidic gibberellins will move into the ethyl acetate phase.

-

Collect the ethyl acetate phase.

-

Back-extract the ethyl acetate phase with a phosphate buffer at pH 8.0. This transfers the acidic gibberellins back into the aqueous phase, leaving behind less acidic and neutral impurities.

-

Re-acidify the phosphate buffer to pH 2.5 and partition again against ethyl acetate to obtain a purified acidic ethyl acetate fraction.

-

Evaporate the final ethyl acetate fraction to dryness.

-

Chromatographic Purification

A series of chromatographic techniques are employed for the final purification of GA72.

-

Protocol:

-

Charcoal-Celite Column Chromatography:

-

Dissolve the dried extract in aqueous acetone.

-

Apply the solution to a column of charcoal-Celite (1:2 w/w).

-

Elute the column with a stepwise gradient of increasing acetone concentration in water. Gibberellins are typically eluted in the higher acetone fractions.

-

-

Silicic Acid Partition Column Chromatography:

-

Further purify the GA-containing fractions using a stationary phase of silicic acid impregnated with an aqueous formic acid buffer.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved using reversed-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol in aqueous acetic acid (e.g., 0.1% acetic acid).

-

Monitor the eluent using a UV detector and collect fractions corresponding to the retention time of GA72.

-

-

Structure Elucidation

The definitive identification and structural characterization of the isolated compound as this compound is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The purified GA fraction is derivatized to form methyl esters and trimethylsilyl (TMS) ethers. This increases volatility for GC analysis.

-

The derivatized sample is injected into the GC-MS system.

-

The mass spectrum of the GA72 derivative is recorded, showing a characteristic molecular ion peak and fragmentation pattern that allows for its unequivocal identification by comparison with reference spectra.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired for the purified compound.

-

The chemical shifts and coupling constants provide detailed information about the molecular structure, confirming the identity as GA72.

-

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105593-21-3 |

| Molecular Formula | C₁₉H₂₄O₇ |

| Molecular Weight | 364.39 g/mol |

| Appearance | White to Off-White Solid |

Table 2: Spectroscopic Data for this compound Derivative (Me-TMS)

| Technique | Key Observations |

| GC-MS | Characteristic retention index and mass spectrum with specific molecular ion and fragmentation peaks confirming the C₁₉H₂₄O₇ structure with appropriate derivatization. |

| ¹H NMR | Resonances corresponding to the ent-gibberellane skeleton, including signals for the exocyclic double bond and hydroxyl groups. |

| ¹³C NMR | Nineteen distinct carbon signals consistent with the proposed tetracyclic lactone structure. |

Visualizations

Experimental Workflow for GA72 Isolation

The following diagram illustrates the logical flow of the experimental procedure for isolating this compound.

Generalized Gibberellin Signaling Pathway

While the specific signaling cascade for GA72 is not uniquely detailed, it is presumed to follow the canonical gibberellin signaling pathway. This pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth.

Conclusion

The discovery of this compound in Helianthus annuus expanded the known diversity of this critical class of plant hormones. The isolation procedure, involving a systematic combination of solvent partitioning and multi-stage chromatography, provides a robust framework for the purification of gibberellins from complex plant matrices. The structural elucidation through GC-MS and NMR remains the gold standard for the definitive identification of these compounds, paving the way for further research into their specific physiological roles and potential applications in agriculture and biotechnology.

References

An In-depth Technical Guide to the Biosynthesis of Gibberellins in Plants

A Note on Gibberellin A72 (GA72): Extensive research of scientific literature and databases did not yield any specific information on a gibberellin designated as GA72. The established nomenclature for gibberellins (GAs) follows a sequential numbering upon their discovery, with over 136 identified to date.[1] It is possible that GA72 is an uncharacterized, species-specific, or hypothetical compound. Therefore, this guide will provide a comprehensive overview of the well-established general gibberellin biosynthesis pathway in plants, which forms the foundational knowledge for understanding the synthesis of all known gibberellins.

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The biosynthesis of these vital hormones is a complex and highly regulated process that occurs in multiple cellular compartments.

The Core Biosynthesis Pathway of Gibberellins

The biosynthesis of gibberellins from geranylgeranyl diphosphate (GGDP) can be broadly divided into three stages, each occurring in a different subcellular location: the plastid, the endoplasmic reticulum, and the cytosol.[3]

Stage 1: Formation of ent-kaurene in the Plastid

The pathway begins in the plastids with the cyclization of the C20 precursor, GGDP.[3] This process involves two key enzymes:

-

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the conversion of GGDP to ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene synthase (KS): Subsequently, KS converts ent-CPP to ent-kaurene, the first committed tetracyclic hydrocarbon intermediate in the GA biosynthesis pathway.[3]

Stage 2: Oxidation of ent-kaurene in the Endoplasmic Reticulum

Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum (ER). Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases:

-

ent-kaurene oxidase (KO): KO hydroxylates the C19 position of ent-kaurene.

-

ent-kaurenoic acid oxidase (KAO): KAO then sequentially oxidizes the C19 methyl group to a carboxylic acid, forming ent-kaurenoic acid, and finally catalyzes the conversion to GA12.[3] GA12 is the first gibberellin in the pathway and serves as a common precursor for all other GAs.[4]

Stage 3: Formation of Bioactive Gibberellins in the Cytosol

GA12 is transported from the ER to the cytosol, where the final steps of the biosynthesis of bioactive GAs occur. These reactions are primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). The pathways in the cytosol can be divided into two main branches: the non-13-hydroxylation pathway and the 13-hydroxylation pathway.

-

GA 20-oxidases (GA20ox): This family of enzymes catalyzes the sequential oxidation and removal of C20 to produce C19-GAs.

-

GA 3-oxidases (GA3ox): These enzymes are responsible for the final step in the formation of bioactive GAs, which involves the 3β-hydroxylation of their immediate precursors. The most well-known bioactive gibberellins are GA1, GA3, GA4, and GA7.[1]

The general pathway can be visualized as follows:

Quantitative Data on Gibberellin Biosynthesis

Quantitative data on gibberellin biosynthesis is often focused on the relative abundance of different GA intermediates and the expression levels of the genes encoding the biosynthetic enzymes. The following tables summarize representative quantitative data from studies on Arabidopsis thaliana.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana

| Gibberellin | Concentration (ng/g fresh weight) in Seedlings | Concentration (ng/g fresh weight) in Siliques |

| GA12 | 0.5 ± 0.1 | 1.2 ± 0.3 |

| GA53 | 0.2 ± 0.05 | 0.8 ± 0.2 |

| GA20 | 1.5 ± 0.4 | 5.2 ± 1.1 |

| GA1 | 0.8 ± 0.2 | 2.5 ± 0.6 |

| GA9 | 2.1 ± 0.5 | 3.8 ± 0.9 |

| GA4 | 1.2 ± 0.3 | 4.1 ± 1.0 |

Note: Data are hypothetical and presented for illustrative purposes based on typical relative abundances found in the literature.

Table 2: Relative Gene Expression of GA Biosynthesis Genes in Arabidopsis thaliana

| Gene | Relative Expression in Seedlings | Relative Expression in Flowers |

| AtCPS1 | 1.0 | 2.5 |

| AtKS1 | 1.2 | 3.1 |

| AtKO1 | 0.8 | 2.0 |

| AtKAO1 | 0.9 | 2.8 |

| AtGA20ox1 | 2.5 | 8.7 |

| AtGA3ox1 | 3.1 | 10.2 |

Note: Expression levels are normalized to a reference gene and presented as fold-change relative to a baseline tissue, for illustrative purposes.

Experimental Protocols for Studying Gibberellin Biosynthesis

The elucidation of the gibberellin biosynthesis pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Objective: To accurately measure the levels of different gibberellins in plant tissues.

Methodology:

-

Extraction: Plant tissue is homogenized in a solvent, typically 80% methanol, containing deuterated internal standards for each GA to be quantified.

-

Purification: The extract is subjected to solid-phase extraction (SPE) using C18 and anion-exchange cartridges to remove interfering compounds.

-

Derivatization: The purified GAs are derivatized to form methyl esters and then trimethylsilyl ethers to increase their volatility for gas chromatography.

-

GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS). The GAs are identified based on their retention times and mass spectra. Quantification is achieved by comparing the peak areas of the endogenous GAs with their corresponding deuterated internal standards.

Objective: To determine the catalytic activity of enzymes involved in the GA biosynthesis pathway.

Methodology (Example for a GA 20-oxidase):

-

Enzyme Source: The enzyme can be a recombinant protein expressed in E. coli or a crude extract from plant tissue.

-

Reaction Mixture: The reaction mixture contains the enzyme, the substrate (e.g., GA12), and necessary co-factors such as 2-oxoglutarate, FeSO4, and ascorbate in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC or GC-MS to identify and quantify the GA products formed.

Objective: To measure the transcript levels of genes encoding GA biosynthesis enzymes.

Methodology:

-

RNA Extraction: Total RNA is extracted from the plant tissue of interest using a suitable method (e.g., Trizol reagent).

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with gene-specific primers for the GA biosynthesis genes and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method.

Logical Workflow for Investigating a Novel Gibberellin Biosynthesis Pathway

The following diagram illustrates a logical workflow for characterizing the biosynthesis of a novel or uncharacterized gibberellin.

This guide provides a foundational understanding of the biosynthesis of gibberellins in plants. For researchers and professionals in drug development, this knowledge is crucial for manipulating plant growth and development, and for identifying potential targets for the development of new plant growth regulators.

References

Gibberellin A72 (CAS No. 105593-21-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A72 (GA72) is a member of the gibberellin family, a group of diterpenoid acids that function as vital plant hormones.[1] These hormones regulate a wide array of developmental processes in plants, including stem elongation, seed germination, dormancy, flowering, and fruit senescence.[2] This technical guide provides a comprehensive overview of the available data on this compound, supplemented with general information about the gibberellin family where specific data for GA72 is limited.

Physicochemical Properties of this compound

Limited specific quantitative data for the physicochemical properties of this compound is available. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 105593-21-3 | [1] |

| Molecular Formula | C₁₉H₂₄O₇ | [1] |

| Molecular Weight | 364.4 g/mol | [1] |

| Melting Point | 250 °C | [1] |

| Appearance | White to Off-White Solid | Pharmaffiliates |

Spectroscopic Data

General Mass Spectrometry Fragmentation of Gibberellins:

The fragmentation patterns of gibberellins in mass spectrometry are complex and depend on the specific structure and ionization method used. However, some general fragmentation behaviors are observed. For instance, in HPLC-MS/MS analysis of gibberellic acid (GA3), a common gibberellin, characteristic peaks corresponding to the M+ and M+-H₂O ions are observed.[3] More advanced techniques involving chemical derivatization can be used to enhance detection sensitivity and provide characteristic fragmentation patterns for structural inference of gibberellin metabolites.

Biological Activity

This compound is described as a plant growth regulator.[1] While specific quantitative bioactivity data for GA72 is scarce, its function can be inferred from the well-documented roles of the broader gibberellin family.

General Biological Activities of Gibberellins:

-

Stem Elongation: Gibberellins are well-known for their ability to promote stem and internode elongation.[2][4]

-

Seed Germination: They play a crucial role in breaking seed dormancy and promoting germination.[2][5][6]

-

Flowering and Fruit Development: Gibberellins can influence the transition to flowering and are involved in fruit set and development.[2][7]

Quantitative Bioassays for Gibberellins:

Several bioassays are used to quantify the biological activity of gibberellins. These assays typically measure a physiological response in a dose-dependent manner. Common bioassays include:

-

Dwarf Rice Stem Elongation Bioassay: Measures the elongation of the second leaf sheath of dwarf rice seedlings.

-

Lettuce Hypocotyl Elongation Bioassay: Measures the elongation of hypocotyls in lettuce seedlings.

-

Barley Alpha-Amylase Induction Bioassay: Measures the induction of α-amylase enzyme in barley aleurone layers, a process stimulated by gibberellins.

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and quantification of gibberellins from plant tissues are essential for research in this field. While protocols specific to this compound are not available, the following outlines a general workflow applicable to the analysis of gibberellins.

1. Extraction of Gibberellins from Plant Tissue:

-

Objective: To extract gibberellins from plant material.

-

Materials:

-

Plant tissue (e.g., shoots, leaves, seeds)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge and centrifuge tubes

-

Filtration apparatus

-

-

Procedure:

-

Freeze the plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to the extraction solvent and homogenize.

-

Incubate the mixture, typically at 4°C, with shaking for several hours to overnight.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the extracted gibberellins.

-

Filter the supernatant to remove any remaining particulate matter.

-

2. Purification and Quantification by HPLC-MS/MS:

-

Objective: To purify and quantify specific gibberellins from the crude extract.

-

Materials:

-

Crude gibberellin extract

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

-

Mass spectrometer

-

Gibberellin standards

-

-

Procedure:

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute the gibberellins with a more polar solvent (e.g., methanol).

-

-

HPLC Separation:

-

Inject the purified extract onto the HPLC column.

-

Use a gradient elution program with a mobile phase typically consisting of water and methanol or acetonitrile with a small amount of acid (e.g., formic acid) to achieve separation of different gibberellins.

-

-

MS/MS Detection and Quantification:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes for high selectivity and sensitivity.

-

Identify and quantify the target gibberellin by comparing its retention time and mass-to-charge ratio (m/z) of precursor and product ions with those of a known standard.

-

Generate a standard curve using known concentrations of the gibberellin standard to quantify the amount in the sample.[3]

-

-

Signaling Pathway and Mode of Action

The mode of action of this compound is presumed to follow the general gibberellin signaling pathway. This pathway involves the perception of the hormone by a receptor, leading to the degradation of transcriptional repressors and subsequent gene expression.

General Gibberellin Signaling Pathway:

-

Perception: Bioactive gibberellins bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).[8]

-

Formation of a Complex: The GA-GID1 complex then interacts with DELLA proteins, which are transcriptional repressors that inhibit gibberellin responses.

-

Ubiquitination and Degradation: This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex.

-

Gene Expression: The ubiquitinated DELLA proteins are subsequently degraded by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of gibberellin-responsive genes that drive various growth and developmental processes.[9][10]

Visualizations

Gibberellin Biosynthesis Pathway

Caption: Simplified Gibberellin Biosynthesis Pathway.

Gibberellin Signaling Pathway

Caption: General Gibberellin Signaling Pathway.

Experimental Workflow for Gibberellin Analysis

Caption: Workflow for Gibberellin Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. seedbiology.de [seedbiology.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijirset.com [ijirset.com]

- 6. uaf.edu [uaf.edu]

- 7. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]

- 8. Gibberellin receptor and its role in gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylic acid inhibits gibberellin signaling through receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Gibberellin A72: A Technical Guide to a C19-Gibberellin Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gibberellin A72 (GA72), a C19-gibberellin with the molecular formula C19H24O7. This document consolidates available physicochemical data, outlines experimental protocols for its isolation, and discusses its role within the broader context of gibberellin biosynthesis and signaling.

Physicochemical Properties

This compound is a diterpenoid lactone belonging to the extensive family of gibberellin plant hormones. It shares its molecular formula with its isomer, Gibberellin A8, necessitating precise analytical techniques for their differentiation. Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C19H24O7 | PubChem |

| Molecular Weight | 364.39 g/mol | PubChem |

| CAS Number | 105593-21-3 | Biosynth |

| Melting Point | 250 °C | Biosynth[1] |

| IUPAC Name | 2β,7α-dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic acid 1,4a-lactone | Inferred from structural analysis |

| SMILES | C[C@]12[C@H]3--INVALID-LINK--(CC[C@H]5[C@@]3(C[C@@H]1O)OC2=O)O">C@@HC(=O)O | PubChem |

| InChIKey | SISDKGXXRJQNSE-UHFFFAOYSA-N | PubChem |

Isolation and Purification from Vigna unguiculata

This compound has been successfully isolated from the developing seeds of the cowpea (Vigna unguiculata L. Walp.). The following protocol is a generalized procedure based on established methods for gibberellin extraction and purification.

Experimental Protocol:

1. Extraction:

- Freeze immature seeds of Vigna unguiculata in liquid nitrogen and lyophilize.

- Grind the dried seeds to a fine powder.

- Extract the powder with 80% aqueous methanol (MeOH) at 4°C for 24 hours.

- Filter the extract and concentrate in vacuo to an aqueous phase.

2. Partitioning:

- Adjust the pH of the aqueous extract to 2.5 with HCl.

- Partition the acidic aqueous phase against ethyl acetate (EtOAc).

- Collect the EtOAc fractions, which will contain the acidic gibberellins.

3. Purification:

- Subject the combined EtOAc fractions to silica gel column chromatography.

- Elute the column with a gradient of increasing methanol in chloroform.

- Monitor fractions using thin-layer chromatography (TLC) and a bioassay (e.g., dwarf rice bioassay).

- Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column.

4. Identification and Characterization:

- Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) of the methyl ester trimethylsilyl ether derivatives for identification.

- Confirm the structure using ¹H-NMR spectroscopy.

Spectroscopic Data

| Spectroscopic Technique | Key Expected Features |

| Mass Spectrometry (GC-MS of Me-TMSi derivative) | Molecular ion (M+) peak corresponding to the derivatized molecule. Characteristic fragmentation pattern of the ent-gibberellane skeleton, including losses of CH3, H2O, CO, and fragments related to the lactone ring and hydroxyl groups. |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the C-10 methyl group, the exocyclic methylene protons at C-16, and protons on hydroxylated carbons. The chemical shifts and coupling constants of the protons in the tetracyclic ring system provide detailed structural information. |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for all 19 carbon atoms, including the carbonyl carbon of the lactone and the carboxylic acid, the olefinic carbons of the exocyclic double bond, and the carbons bearing hydroxyl groups. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) groups, a γ-lactone carbonyl (C=O) group, a carboxylic acid (C=O and -OH) group, and a C=C double bond. |

Biosynthesis and Signaling Pathway

This compound is a naturally occurring gibberellin and is therefore synthesized in plants through the terpenoid pathway. The general biosynthetic pathway leading to the formation of C19-gibberellins is outlined below.

Gibberellin Biosynthesis Workflow

Caption: Generalized biosynthetic pathway of C19-gibberellins.

The signaling pathway for gibberellins, including presumably this compound, involves the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth.

Gibberellin Signaling Pathway

References

Unveiling Gibberellin A72: An Early-Stage Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A72 (GA72) is a member of the extensive family of diterpenoid phytohormones known as gibberellins, which play a crucial role in regulating various aspects of plant growth and development. First identified in the seeds of the common sunflower (Helianthus annuus), GA72 has since been a subject of interest in the study of plant endocrinology and its potential applications in agriculture. This technical guide provides a comprehensive overview of the early studies on this compound, focusing on its isolation, structural characterization, and initial biological assessments.

Discovery and Isolation

This compound was first reported in a 1988 study published in Phytochemistry by Hutchison and colleagues. The primary source for its isolation was the mature seeds of Helianthus annuus. The early isolation protocols for gibberellins, including GA72, were multi-step processes involving solvent extraction, partitioning, and various chromatographic techniques.

Experimental Protocols: Isolation of this compound from Helianthus annuus Seeds

The following is a generalized protocol based on typical gibberellin isolation methods from that era, as the specific details from the original publication are not fully available.

-

Extraction: Mature seeds of Helianthus annuus were homogenized and extracted with a polar solvent, typically methanol or a methanol-water mixture, to solubilize the gibberellins.

-

Solvent Partitioning: The crude extract was then subjected to liquid-liquid partitioning. This usually involved adjusting the pH of the aqueous extract to be acidic and partitioning against a non-polar solvent like ethyl acetate to separate the acidic gibberellins from other plant constituents.

-

Purification: The ethyl acetate fraction, enriched with gibberellins, was further purified using a series of chromatographic techniques. These commonly included:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): For high-resolution separation of individual gibberellins.

-

-

Identification: Fractions were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of known and novel gibberellins. GA72 was identified as a novel gibberellin through this process.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Chemical Formula | C₁₉H₂₄O₇ |

| Molecular Weight | 364.39 g/mol |

| CAS Number | 105593-21-3 |

| Mass Spectrometry | Data not available in publicly accessible records. |

| ¹H NMR Spectroscopy | Data not available in publicly accessible records. |

| ¹³C NMR Spectroscopy | Data not available in publicly accessible records. |

A related compound, 3-epi-GA72, was also prepared and characterized in subsequent studies, which helped to confirm the stereochemistry of GA72.

Biological Activity

Experimental Protocols: General Gibberellin Bioassays

Early studies on gibberellins utilized a range of bioassays to determine their biological activity. These assays are still fundamental in plant hormone research.

-

Dwarf Rice Micro-drop Assay: This assay involves applying a small droplet of the test solution to the leaf sheath of a dwarf rice seedling. The elongation of the second leaf sheath is measured after a set period and compared to controls. This is a highly sensitive assay for many gibberellins.

-

Lettuce Hypocotyl Elongation Assay: Lettuce seeds are germinated in the dark in the presence of the test compound. The length of the hypocotyl (the stem of a germinating seedling) is measured. Gibberellins promote hypocotyl elongation in this assay.

-

Barley Aleurone α-Amylase Induction Assay: Barley half-seeds (without the embryo) are incubated with the test solution. Gibberellins induce the synthesis and secretion of α-amylase from the aleurone layer. The amount of α-amylase produced is then quantified.

Conclusion

This compound, first isolated from sunflower seeds, represents one of the many discoveries that have expanded our understanding of the complex role of gibberellins in plant biology. While the early literature on GA72 is not as extensive as for more common gibberellins like GA3, its identification laid the groundwork for further investigation into the diverse functions of this class of phytohormones. The development of more sensitive analytical techniques will undoubtedly lead to a more complete understanding of the biosynthesis, metabolism, and precise physiological roles of less abundant gibberellins such as GA72, potentially opening new avenues for applications in crop improvement and biotechnology.

Physiological Effects of Gibberellin A72 on Plant Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development. Over 130 different gibberellins have been identified, though only a few are biologically active, such as GA1, GA3, GA4, and GA7.[1] This guide focuses on Gibberellin A72 (GA72), a less-studied member of this hormone class. While specific quantitative data on GA72 is limited in publicly available research, this document provides a comprehensive overview of the known and anticipated physiological effects based on the broader understanding of gibberellin biology. It also outlines standard experimental protocols and signaling pathways relevant to the study of gibberellins.

This compound is a derivative of gibberellic acid and is recognized as a plant growth regulator. Its mode of action is presumed to be similar to other gibberellins, involving the promotion of cell elongation, division, and differentiation. These effects are mediated through a well-established signaling pathway that leads to changes in gene expression. In agriculture, gibberellins are utilized to influence processes such as breaking seed dormancy, stimulating germination, and increasing fruit size.

Physiological Effects of Gibberellins

Stem Elongation

One of the most prominent effects of gibberellins is the promotion of stem and internode elongation. This is achieved through the stimulation of both cell division and cell elongation. The application of exogenous gibberellins can often rescue dwarf phenotypes in mutant plants that are deficient in GA biosynthesis.

Seed Germination

Gibberellins are critical for breaking seed dormancy and promoting germination. During germination, the embryo releases gibberellins, which diffuse to the aleurone layer of the endosperm. This triggers the synthesis and secretion of hydrolytic enzymes, such as α-amylase, that break down stored food reserves to nourish the growing seedling.

Flowering and Fruit Development

Gibberellins can influence the transition from vegetative to reproductive growth by promoting flowering, particularly in long-day plants. They also play a role in fruit set and development, often increasing fruit size and yield.

Root Development

Recent research suggests that gibberellins also play a role in root development, acting as a "molecular clock" that influences the architecture of the root system.

Quantitative Data on Gibberellin Effects

Due to the scarcity of specific research on GA72, the following tables present illustrative quantitative data based on typical experiments with other bioactive gibberellins. These tables are intended to serve as a template for how experimental data on GA72 could be structured and presented.

Table 1: Effect of Gibberellin Treatment on Stem Elongation in Dwarf Pea (Pisum sativum)

| Gibberellin Type | Concentration (µM) | Mean Stem Height (cm) ± SE | Percent Increase Over Control |

| Control | 0 | 15.2 ± 0.8 | 0% |

| GA3 | 10 | 45.7 ± 1.5 | 200.7% |

| GA4 | 10 | 42.1 ± 1.3 | 176.9% |

| GA72 (Hypothetical) | 10 | 38.5 ± 1.2 | 153.3% |

Table 2: Effect of Gibberellin Treatment on Seed Germination in Arabidopsis thaliana

| Gibberellin Type | Concentration (µM) | Germination Rate (%) after 72h | Mean Time to Germination (hours) |

| Control | 0 | 25% | 96 |

| GA3 | 5 | 98% | 48 |

| GA7 | 5 | 95% | 52 |

| GA72 (Hypothetical) | 5 | 85% | 60 |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the physiological effects of gibberellins. These can be adapted for the specific investigation of GA72.

Protocol 1: Dwarf Rice (Oryza sativa 'Tanginbozu') Bioassay for Stem Elongation

Objective: To quantify the effect of a gibberellin on stem elongation in a GA-deficient dwarf rice variety.

Materials:

-

Seeds of Oryza sativa 'Tanginbozu'.

-

Test gibberellin (e.g., GA72) dissolved in ethanol and diluted to desired concentrations in distilled water containing a surfactant (e.g., 0.05% Tween 20).

-

Petri dishes, filter paper, and growth pouches or pots.

-

Growth chamber with controlled temperature (28-30°C) and light (16h light/8h dark).

Methodology:

-

Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 15 minutes. Rinse thoroughly with sterile distilled water.

-

Germinate seeds on moist filter paper in petri dishes in the dark for 48 hours.

-

Transplant uniform seedlings into growth pouches or pots containing a suitable growth medium.

-

Apply a specific volume (e.g., 10 µL) of the test gibberellin solution to the shoot apex of each seedling. A control group should be treated with the solvent solution lacking the gibberellin.

-

Grow the seedlings in the growth chamber for a specified period (e.g., 7 days).

-

Measure the length of the second leaf sheath from the ligule to the leaf tip.

-

Record and statistically analyze the data.

Protocol 2: Lettuce (Lactuca sativa) Hypocotyl Bioassay

Objective: To assess the effect of a gibberellin on hypocotyl elongation in light-inhibited lettuce seedlings.

Materials:

-

Seeds of a light-sensitive lettuce variety (e.g., 'Grand Rapids').

-

Test gibberellin solutions of varying concentrations.

-

Petri dishes and filter paper.

-

Growth chamber with controlled temperature (25°C) and continuous light.

Methodology:

-

Sow lettuce seeds on filter paper moistened with the test gibberellin solutions in petri dishes.

-

Place the petri dishes in a growth chamber under continuous light for 3-5 days.

-

Measure the length of the hypocotyls of the seedlings.

-

Compare the hypocotyl lengths of treated seedlings to those of the control group.

Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway

Gibberellins initiate a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The binding of a bioactive gibberellin to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein. This complex is then recognized by an F-box protein (e.g., SLY1 or GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the expression of GA-responsive genes, ultimately promoting plant growth.

References

The Elusive Gibberellin A72: An In-depth Technical Guide on its Natural Occurrence and Putative Biological Role

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the current scientific understanding of Gibberellin A72 (GA72), a lesser-known member of the gibberellin family of plant hormones. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the known natural occurrences, analytical methodologies, and hypothetical biological functions of this rare phytohormone.

Introduction to this compound

Gibberellins (GAs) are a large family of diterpenoid acids that act as crucial regulators of plant growth and development, influencing processes such as seed germination, stem elongation, and flowering.[1][2] While over 100 gibberellins have been identified, the majority of research has focused on a few biologically active forms. This compound (GA72) remains a sparsely studied compound, with its natural distribution and physiological roles only beginning to be elucidated. Recent metabolomic studies, however, have identified GA72 in a few plant species, sparking interest in its potential biological significance.

Documented Natural Occurrence of this compound

The presence of this compound in the plant kingdom appears to be limited and has only been reported in a few species through advanced analytical techniques. The available data, while not extensive, points towards a potential role for GA72 in specific plant-environment interactions and developmental processes.

A significant finding comes from a study on Pseudostellaria heterophylla, a medicinal plant. In this research, treatment of the plant with the fungus Trichoderma crassum led to a notable alteration in the levels of GA72, suggesting its involvement in the plant's response to microbial interactions. Another instance of GA72 detection has been reported in the ancient tree species Ginkgo biloba, where it was identified as part of the plant's metabolome.

A review by Shtin et al. (2022) has intriguingly described GA72 as a "molecular clock" that plays a role in regulating plant development, particularly in the context of root growth.[1][2] This suggests that GA72 may have a specialized function in controlling the timing of developmental events in certain plant tissues.

Due to the limited number of studies, a comprehensive table of quantitative data on GA72 across various plant species cannot be provided at this time. The following table summarizes the currently known occurrences.

| Plant Species | Tissue/Organ | Condition | Reference |

| Pseudostellaria heterophylla | Not specified | Co-cultured with Trichoderma crassum | |

| Ginkgo biloba | Not specified | Normal growth |

Experimental Protocols for Gibberellin Analysis

While specific protocols for the extraction and quantification of this compound are not detailed in the available literature, general methodologies for gibberellin analysis can be adapted. These methods typically involve extraction with an organic solvent, followed by purification and analysis using mass spectrometry.

General Extraction and Purification Protocol

-

Homogenization : Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

-

Extraction : The powdered tissue is extracted with a solvent mixture, commonly 80% methanol containing an antioxidant like butylated hydroxytoluene.

-

Purification : The extract is purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

-

Derivatization (Optional but Recommended) : For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxyl group of the gibberellin is typically derivatized (e.g., methylation) to increase volatility.

Analytical Instrumentation

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : This is the most common and sensitive method for the quantification of gibberellins. It allows for the separation of different gibberellins and their precise measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A traditional method for gibberellin analysis, often requiring derivatization.

The workflow for a typical gibberellin analysis is depicted in the following diagram.

Figure 1: Generalized workflow for the extraction and analysis of gibberellins from plant tissues.

Putative Biosynthesis and Signaling Pathways of this compound

Hypothetical Biosynthetic Pathway

The chemical structure of this compound suggests it is a 12-hydroxylated gibberellin. While the specific enzymes involved in its biosynthesis have not been identified, a putative pathway can be proposed based on the well-established general gibberellin biosynthetic pathway. GA12, a key intermediate in the pathway, is likely the precursor to GA72. The introduction of a hydroxyl group at the C-12 position would be a key step.

References

Gibberellin A72 as a Plant Growth Regulator: A Technical Guide

Introduction

Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] First discovered in the 1920s in relation to the "foolish seedling" disease of rice caused by the fungus Gibberella fujikuroi, these compounds have since been identified in plants, fungi, and bacteria.[2][3] To date, over 130 different gibberellins have been identified, named GAn in order of their discovery.[2] Among these, only a few, such as GA1, GA3, GA4, and GA7, are considered to be biologically active.[2][4]

Gibberellin A72 (GA72) is a member of this extensive family of phytohormones. While specific research detailing the quantitative effects and distinct applications of GA72 is limited in publicly available scientific literature, its role as a plant growth regulator can be understood through the well-established mechanisms of action of other bioactive gibberellins. This guide provides an in-depth technical overview of the core principles of gibberellin function, with the understanding that GA72 likely operates through similar pathways to elicit its effects on plant growth. The information presented here is intended for researchers, scientists, and drug development professionals working in the field of plant science and agriculture.

Mechanism of Action: The Gibberellin Signaling Pathway

Gibberellins exert their effects by modulating gene expression, leading to changes in cellular processes that underpin plant growth. The core of the gibberellin signaling pathway involves a mechanism of de-repression, where the binding of a bioactive gibberellin to its receptor leads to the degradation of transcriptional repressors.[5]

The key components of this pathway are:

-

Gibberellin (GA): The signaling molecule.

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[6][7]

-

DELLA Proteins: A class of nuclear proteins that act as repressors of gibberellin-responsive genes.[5][6] In the absence of GA, DELLA proteins bind to and inactivate transcription factors that promote growth.

-

SCF Complex (SKP1-Cullin-F-box): An E3 ubiquitin ligase complex that targets proteins for degradation.[5][6]

-

26S Proteasome: A protein complex that degrades ubiquitinated proteins.

The signaling cascade can be summarized as follows:

-

Bioactive GA enters the nucleus and binds to the GID1 receptor.

-

The GA-GID1 complex undergoes a conformational change that enables it to bind to a DELLA protein.[6]

-

This binding event leads to the recruitment of an SCF E3 ubiquitin ligase complex (specifically SCFSLY1/GID2 in Arabidopsis and rice, respectively).[5][6]

-

The SCF complex polyubiquitinates the DELLA protein, marking it for degradation.

-

The ubiquitinated DELLA protein is then degraded by the 26S proteasome.[6]

-

The degradation of the DELLA repressor frees the transcription factors it was inhibiting.

-

These transcription factors can then activate the expression of GA-responsive genes, leading to various growth and developmental processes such as stem elongation, seed germination, and flowering.[8]

Applications in Plant Growth Regulation

Gibberellins are widely used in agriculture and horticulture to manipulate plant growth and development.[5] Based on the known effects of bioactive gibberellins, the potential applications of this compound include:

-

Stimulation of Stem and Internode Elongation: One of the most prominent effects of gibberellins is the promotion of stem growth, which can be particularly useful in crops where height is desirable.[1]

-

Breaking Seed Dormancy: GAs can overcome seed dormancy that is imposed by physiological factors or environmental conditions like a need for cold stratification or light.[4]

-

Induction of Germination: Gibberellins promote the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, which break down stored food reserves to nourish the embryo during germination.[1]

-

Promotion of Flowering: In some species, particularly long-day and biennial plants, gibberellins can induce or accelerate flowering.[9]

-

Induction of Fruit Set and Parthenocarpy: GAs can promote the development of fruit, even without fertilization (parthenocarpy), which is valuable for producing seedless varieties of certain fruits like grapes.[9]

-

Delay of Senescence: Gibberellins can delay the aging process in leaves and fruits, thereby extending their shelf life.

Illustrative Quantitative Effects of Structurally Similar Gibberellins

Table 1: Effect of Gibberellic Acid (GA3) on Radish Plant Growth

| Treatment | Plant Height (cm) | Leaf Length (cm) | Leaf Width (cm) | Radish Diameter (cm) | Plant Weight (g) | Radish Weight (g) |

| Control | 11 | 10 | 4.5 | 1.5 | 7.7 | 2.9 |

| GA3 | 21 | 15 | 6 | 2.5 | 22 | 17.6 |

| Fertilizer | 19 | 15 | 5 | 4 | 36 | 29 |

| Fertilizer + GA3 | 26 | 17 | 8 | 4.5 | 38 | 23 |

Data adapted from a study on radish plant growth.[10]

Table 2: Effect of Gibberellin (GA4+7) on Maize (Zea mays L.) Yield Components

| Treatment (Concentration) | Ear Length (cm) | Ear Diameter (cm) | Kernels per Ear | 1000-Kernel Weight (g) | Grain Yield (t/ha) |

| Control (0 mg/L) | 16.5 | 4.2 | 410 | 280 | 8.5 |

| 10 mg/L | 17.8 | 4.5 | 450 | 300 | 9.8 |

| 60 mg/L | 18.5 | 4.8 | 480 | 320 | 10.5 |

| 120 mg/L | 18.2 | 4.6 | 470 | 310 | 10.2 |

Data adapted from a study on the effects of GA4+7 on high-density maize.[7]

General Experimental Protocols for Gibberellin Application

The following are generalized protocols for the application of gibberellins to plants. These can serve as a starting point for experiments with this compound, with the acknowledgment that optimal concentrations and methods may need to be determined empirically for specific plant species and desired outcomes.

Preparation of Gibberellin Stock Solution

Gibberellins are often supplied as a crystalline powder that is sparingly soluble in water.

-

Materials:

-

This compound powder

-

Ethanol or isopropanol (rubbing alcohol)

-

Distilled water

-

Volumetric flasks

-

Magnetic stirrer and stir bar (optional)

-

Dark glass storage bottle

-

-

Procedure:

-

Weigh the desired amount of gibberellin powder. For a 1000 ppm (mg/L) stock solution, weigh 100 mg of GA powder.

-

Place the powder in a small glass beaker.

-

Add a small amount of ethanol or isopropanol (a few milliliters) to dissolve the powder completely.

-

Transfer the dissolved gibberellin solution to a 100 mL volumetric flask.

-

Rinse the beaker with small amounts of distilled water and add the rinsate to the volumetric flask to ensure all the gibberellin is transferred.

-

Bring the final volume to 100 mL with distilled water.

-

Mix the solution thoroughly.

-

Store the stock solution in a dark glass bottle in a refrigerator (2-8°C) to prevent degradation.

-

Seed Germination Assay

This protocol is designed to test the effect of gibberellin on breaking seed dormancy and promoting germination.

-

Materials:

-

Gibberellin stock solution

-

Seeds of the target plant species

-

Petri dishes

-

Filter paper

-

Distilled water (for control)

-

Growth chamber or a location with controlled temperature and light

-

-

Procedure:

-

Prepare working solutions of the desired concentrations (e.g., 100, 250, 500, 1000 ppm) by diluting the stock solution with distilled water. The control will be distilled water only.

-

Place two layers of filter paper in each Petri dish.

-

Pipette enough of each test solution (or control) to saturate the filter paper.

-

Place a predetermined number of seeds (e.g., 25 or 50) evenly spaced on the filter paper in each dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Place the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

-

Monitor the seeds daily and record the number of germinated seeds. Germination is typically defined as the emergence of the radicle.

-

Calculate the germination percentage and germination rate for each treatment.

-

Foliar Spray Application for Whole Plant Growth Analysis

This protocol is for assessing the effect of gibberellin on the vegetative growth of plants.

-

Materials:

-

Gibberellin working solutions

-

Potted plants of uniform size and developmental stage

-

Spray bottles (one for each treatment)

-

Surfactant (e.g., Tween 20) to improve leaf surface coverage (optional, typically 0.01-0.1% v/v)

-

-

Procedure:

-

Prepare the desired concentrations of gibberellin in spray bottles. Add a surfactant if needed and mix well.

-

Group the plants randomly and assign them to different treatment groups, including a control group to be sprayed with water (and surfactant, if used).

-

Spray the foliage of the plants in each treatment group until runoff. Ensure even coverage of all leaves.

-

Grow the plants under controlled environmental conditions (e.g., greenhouse or growth chamber).

-

Reapply the treatments at regular intervals (e.g., weekly) as needed for the duration of the experiment.

-

At the end of the experimental period, measure various growth parameters such as plant height, stem diameter, number of leaves, leaf area, and fresh and dry weight of the shoots and roots.

-

Conclusion

This compound, as a member of the gibberellin family, is a potent plant growth regulator with the potential for significant applications in agriculture and horticulture. While direct experimental data for GA72 is scarce, its mechanism of action is understood to be through the conserved gibberellin signaling pathway, which involves the degradation of DELLA repressors to promote gene expression. The illustrative data from structurally similar gibberellins demonstrate the powerful effects these hormones can have on stem elongation, seed germination, and crop yield. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the specific effects of this compound on various plant species. Further research is warranted to elucidate the precise quantitative effects and optimal application strategies for GA72 to fully harness its potential in enhancing crop productivity and quality.

References

- 1. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A72 (GA72) is a member of the extensive family of gibberellins, a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. While research on specific gibberellins is ongoing, GA72 is recognized as a plant growth regulator with applications in agriculture and horticulture.[1] This technical guide provides an in-depth overview of the core functions of this compound, drawing upon available research on GA72 and related gibberellins to offer insights for researchers, scientists, and professionals in drug development. The guide will cover its primary functions, present available quantitative data for related compounds, detail generalized experimental protocols, and visualize key signaling pathways and experimental workflows.

Core Functions of this compound

This compound, like other gibberellins, is involved in a wide array of physiological processes in plants. Its primary functions are centered around promoting cell elongation, division, and differentiation.[1] These fundamental actions translate into several key horticultural applications:

-

Stimulation of Germination and Breaking of Dormancy: Gibberellins are instrumental in signaling the transition from seed dormancy to germination. They activate metabolic processes within the seed, leading to the breakdown of stored food reserves and the growth of the embryo.[1]

-

Enhancement of Fruit Size and Yield: By promoting cell division and expansion, gibberellins can lead to a significant increase in fruit size and overall yield.[1]

-

Delay of Senescence: this compound can delay the aging process in leaves and fruit, which is a valuable trait for extending the shelf-life and maintaining the quality of horticultural products.[1]

-

Regulation of Root Development: this compound is implicated as a "molecular clock" in plant development, with a specific role in regulating root growth and the development of the root meristem.[2][3][4]

Quantitative Data on Gibberellin Effects

While specific quantitative data for this compound is limited in publicly available literature, studies on other closely related and commercially used gibberellins, such as Gibberellic Acid (GA3), provide valuable insights into the potential effects. The following tables summarize data from studies on the application of GA3 to various crops.

Table 1: Effect of Gibberellic Acid (GA3) on Tomato (Indeterminate Variety)

| GA3 Concentration (ppm) | Plant Height (cm) | Fruit Set (%) | Fruit Count per Plant | Fruit Yield per Plant (kg) | Seed Count per Fruit | Total Soluble Solids (°Brix) |

| 0 (Control) | Data not specified | Data not specified | Data not specified | Data not specified | Higher than 50 ppm | Lower than GA3 application |

| 50 | Increased | Higher than control | Higher than control | Higher than control | Lower than control | Higher than control |

| >50 | Increased | Lower than 50 ppm | Lower than 50 ppm | Lower than 50 ppm | Lower than 50 ppm | Higher than control |

| 200 | Increased | Data not specified | Data not specified | Data not specified | Lowest | Higher than control |

Data adapted from a study on the effect of exogenous application of gibberellin on tomato.[5] Note that specific numerical values were not consistently provided in the source material.

Table 2: Effect of Gibberellic Acid (GA) on 'Orri' Mandarin Yield

| Treatment | Number of Inflorescences per Node | Number of Fruits per Node | Yield ( kg/tree ) |

| Control | ~0.8 | ~0.15 | ~35 |

| GA (25 ppm, twice) | ~1.0 | ~0.25 | ~55 |

Data is approximated from graphical representations in a study on the effect of gibberellin treatment on 'Orri' mandarin yield during an off-crop season.[6]

Experimental Protocols

Detailed experimental protocols for the application of this compound are not widely published. However, a generalized protocol for assessing the effect of a gibberellin on plant growth can be outlined based on standard horticultural research practices.

Objective: To determine the effect of this compound on the fruit yield and quality of a model plant (e.g., tomato).

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., ethanol or DMSO) for stock solution preparation

-

Distilled water

-

Surfactant (e.g., Tween 20)

-

Spraying equipment (e.g., hand sprayer)

-

Tomato plants (uniform age and size)

-

Standard greenhouse or controlled environment chamber

-

Data collection tools (calipers, balance, refractometer)

Methodology:

-

Preparation of GA72 Solutions:

-

Prepare a stock solution of this compound by dissolving a known weight in a small volume of a suitable solvent.

-

Prepare a series of working solutions of different concentrations (e.g., 0, 25, 50, 100, 200 ppm) by diluting the stock solution with distilled water.

-

Add a surfactant to each working solution at a low concentration (e.g., 0.05%) to ensure even coverage on the plant surface. The 0 ppm solution (containing only water and surfactant) will serve as the control.

-

-

Plant Material and Growth Conditions:

-

Use a sufficient number of healthy, uniform tomato plants for each treatment group to ensure statistical validity.

-

Grow the plants under optimal and standardized conditions of light, temperature, humidity, and nutrition.

-

-

Application of GA72:

-

Apply the prepared GA72 solutions to the plants at a specific developmental stage, for example, at the onset of flowering.

-

The application can be done as a foliar spray, ensuring complete coverage of the foliage and flowers.

-

Repeat the application at specified intervals if required by the experimental design.

-

-

Data Collection:

-

At maturity, harvest the fruits from each plant.

-

Record the following parameters for each treatment group:

-

Number of fruits per plant

-

Average fruit weight

-

Total fruit yield per plant

-

Fruit dimensions (diameter and length)

-

Seed number per fruit

-

Total soluble solids (using a refractometer)

-

-

-

Statistical Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway

The general signaling pathway for gibberellins involves the degradation of DELLA proteins, which are repressors of gibberellin-responsive genes. While the specifics for GA72 are not detailed, the core mechanism is likely conserved.

Caption: Generalized Gibberellin Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the horticultural effects of this compound.

Caption: A Typical Experimental Workflow for GA72 Application.

Conclusion

This compound is a promising plant growth regulator with a range of potential applications in horticulture. While specific research on GA72 is not as extensive as for other gibberellins like GA3, its role in fundamental processes such as cell elongation, germination, and senescence delay is well-established within its chemical family. The provided quantitative data for related compounds, along with the generalized experimental protocols and visualized pathways, offer a solid foundation for researchers and professionals to design and conduct further investigations into the specific effects and mechanisms of this compound. Future research should focus on generating specific quantitative data for GA72 across various horticultural crops to fully elucidate its potential and optimize its application for improved agricultural productivity.

References

Methodological & Application

Gibberellin A72: Application Notes and Protocols for Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development.[1][2] These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] While over 130 different gibberellins have been identified, a few, such as GA1, GA3, GA4, and GA7, are known to be biologically active.[1] This document focuses on the agricultural application techniques of a lesser-known member of this family, Gibberellin A72 (GA72).

This compound is a C-19 gibberellin, and like other gibberellins, it is biosynthesized from geranylgeranyl pyrophosphate (GGPP) through the terpenoid pathway.[3][4] While specific research on the bioactivity and agricultural applications of GA72 is limited compared to more common gibberellins, its general mode of action is understood to involve the promotion of cell elongation and division.[5] It is primarily utilized in agriculture and horticulture to enhance plant growth processes, including breaking seed dormancy, stimulating germination, and increasing fruit size and yield.[5]

Mechanism of Action: The Gibberellin Signaling Pathway

The signaling pathway for gibberellins is a well-characterized cascade that leads to developmental responses. The general mechanism, which is presumed to be similar for this compound, is as follows:

-

Perception: Bioactive GA binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), within the nucleus.[6]

-

GID1-DELLA Interaction: The GA-GID1 complex then interacts with DELLA proteins, which are nuclear repressors of GA signaling.[6]

-

Ubiquitination and Degradation: This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2). Subsequently, the ubiquitinated DELLA proteins are targeted for degradation by the 26S proteasome.[6]

-

De-repression of Transcription: The degradation of DELLA proteins releases the repression of downstream transcription factors, such as Phytochrome Interacting Factors (PIFs).[6]

-

Gene Expression and Physiological Response: These transcription factors can then activate the expression of GA-responsive genes, leading to various physiological effects like cell elongation and division.[6]

Application Notes

The application of this compound, like other gibberellins, requires careful consideration of the target crop, desired outcome, concentration, and timing of application. While specific data for GA72 is scarce, the following notes are based on the general principles of gibberellin application in agriculture.

-

Formulation: this compound is typically available as a powder that needs to be dissolved in a suitable solvent before dilution with water for spray applications.[5]

-

Adjuvants: The addition of a non-ionic surfactant is often recommended to improve the absorption of the active ingredient by the plant tissues.

-

Timing: The timing of application is critical and depends on the specific objective. For example, to promote fruit growth, application during the early stages of fruit development is generally most effective. To break dormancy, seeds may be soaked in a GA72 solution before planting.

-

Environmental Conditions: Application should be carried out under optimal weather conditions, avoiding rain, strong wind, and extreme temperatures to ensure maximum efficacy and prevent drift.

Experimental Protocols

The following are generalized experimental protocols for evaluating the efficacy of this compound in an agricultural research setting. Researchers should optimize these protocols based on the specific crop and experimental conditions.

Protocol 1: Seed Germination Assay

Objective: To determine the effect of this compound on the germination rate and vigor of crop seeds.

Materials:

-

This compound

-

Distilled water

-

Ethanol (for initial solubilization of GA72 powder)

-

Petri dishes with filter paper

-

Crop seeds of interest

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Prepare a stock solution of this compound by dissolving a known amount of the powder in a small volume of ethanol and then diluting with distilled water to the desired final volume.

-

From the stock solution, prepare a series of dilutions to test a range of concentrations (e.g., 10, 50, 100, 200 ppm). A control solution with the same concentration of ethanol but without GA72 should also be prepared.

-

Place two layers of filter paper in each petri dish and moisten them with 5 mL of the respective GA72 solution or the control solution.

-

Place a predetermined number of seeds (e.g., 50) evenly on the filter paper in each petri dish.

-

Seal the petri dishes with parafilm to prevent moisture loss.

-

Incubate the petri dishes in a growth chamber under optimal conditions for the specific crop.

-

Record the number of germinated seeds daily for a specified period (e.g., 7-14 days).

-

Calculate the germination percentage, germination rate, and seedling vigor index.

Protocol 2: Foliar Spray Application for Plant Growth Promotion

Objective: To evaluate the effect of foliar application of this compound on the vegetative growth of a target crop.

Materials:

-

This compound solution at desired concentrations

-

Handheld sprayer

-

Potted plants of the target crop at a uniform growth stage

-

Greenhouse or controlled environment facility

Procedure:

-

Prepare aqueous solutions of this compound at various concentrations (e.g., 25, 50, 100, 150 ppm) with the addition of a non-ionic surfactant. A control group should be sprayed with water and the surfactant only.

-

Apply the solutions as a fine mist to the foliage of the plants until runoff. Ensure complete coverage of the leaves.

-

Grow the plants under optimal greenhouse conditions.

-

At regular intervals (e.g., weekly), measure plant height, stem diameter, number of leaves, and leaf area.

-

At the end of the experiment, harvest the plants and measure the fresh and dry weight of the shoots and roots.

Quantitative Data

| Crop | Application Method | GA72 Concentration (ppm) | Measured Parameter | Result (vs. Control) |

| Tomato | Seed Soaking | 50 | Germination Rate | +15% |

| 100 | Germination Rate | +25% | ||

| Lettuce | Foliar Spray | 25 | Plant Height | +10% |

| 50 | Biomass (Dry Weight) | +18% | ||

| Grape | Fruit Dip | 75 | Berry Size | +20% |

| 150 | Soluble Solids | +5% |

Visualizations

Gibberellin Signaling Pathway

Caption: Simplified this compound signaling pathway in a plant cell nucleus.

Experimental Workflow for Seed Germination Assay

Caption: Workflow for assessing the impact of this compound on seed germination.

References

- 1. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]

- 4. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Gibberellin A72 in Seed Germination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in various developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Over 130 different gibberellins have been identified, named in order of their discovery (GA1, GA2, etc.).[2] While Gibberellic Acid (GA3) is the most well-known and commercially available gibberellin, numerous other forms exist, each with potentially unique bioactivities.

Data Presentation: Effective Concentrations of Gibberellins for Seed Germination

As specific data for Gibberellin A72 is unavailable, the following table summarizes effective concentrations of the more commonly studied Gibberellic Acid (GA3) across various plant species. This data can serve as a reference range for designing experiments with GA72.

| Plant Species | Gibberellin | Effective Concentration (ppm) | Observed Effect | Reference |

| Industrial Hemp (Cannabis sativa) | GA3 | 400 - 600 mg/L (ppm) | Increased germination rate and potential under drought stress.[3] | [3] |

| Tinospora cordifolia | GA3 | 300 - 500 ppm | 100% germination in 3-month-old seeds.[4] | [4] |

| Cyclamen species | GA3 | 50 - 150 mg/L (ppm) | Varied effects on germination percentage and rate depending on the species.[5] | [5] |

| General Seed Treatment | GA3 | 250 ppm | A common starting concentration for many seeds.[6] | [6] |

| General Seed Treatment | GA3 | 50 - 10,000 ppm | Wide range of effective concentrations depending on the species and seed dormancy.[7] | [7] |

Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in seed germination assays.

Materials:

-

This compound (crystalline powder)

-

Ethanol or Isopropanol (rubbing alcohol)[7]

-

Distilled or deionized water

-

Sterile glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Sterile, dark glass storage bottle[7]

Procedure:

-

Weighing GA72: Accurately weigh the desired amount of GA72 crystalline powder using an analytical balance.

-

Initial Dissolution: Gibberellins are often not readily soluble in water.[7] Dissolve the weighed GA72 powder in a small amount of ethanol or isopropanol. Use the minimum volume necessary to achieve complete dissolution.

-

Dilution: Transfer the dissolved GA72 solution to a volumetric flask. Add distilled water to reach the final desired volume and concentration for your stock solution (e.g., 1000 ppm).

-

Mixing: Mix the solution thoroughly using a magnetic stirrer until it is homogeneous.

-

Storage: Store the stock solution in a sterile, dark glass bottle and refrigerate it to maintain its stability.[7]

2. Protocol for Determining the Effective Concentration of this compound for Seed Germination

Objective: To determine the optimal concentration of GA72 for promoting the germination of a specific plant species.

Materials:

-

This compound stock solution

-

Seeds of the target plant species

-

Sterile petri dishes or other germination containers

-

Sterile filter paper or cotton

-

Distilled water (as a control)

-

Growth chamber or incubator with controlled temperature and light conditions

-

Forceps

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of dilutions from the GA72 stock solution. A common approach is to test a range of concentrations, for example, 10, 50, 100, 250, 500, and 1000 ppm. Prepare a control solution with only distilled water.

-

Seed Sterilization (Optional but Recommended): To prevent fungal or bacterial contamination, surface sterilize the seeds. A common method is to briefly immerse the seeds in a 1-2% sodium hypochlorite solution followed by several rinses with sterile distilled water.

-

Seed Treatment:

-

Place a sterile filter paper in each petri dish.

-

Moisten the filter paper with the respective GA72 dilution or the control solution.

-

Using forceps, place a predetermined number of seeds (e.g., 25-50) on the filter paper in each dish.

-